5-[(2,4-Dinitrophenyl)sulfanyl]furan-2-carbonitrile
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Overview
Description
5-[(2,4-Dinitrophenyl)sulfanyl]furan-2-carbonitrile is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 2,4-dinitrophenylsulfanyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Dinitrophenyl)sulfanyl]furan-2-carbonitrile typically involves the reaction of 2,4-dinitrophenylsulfanyl chloride with furan-2-carbonitrile under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-Dinitrophenyl)sulfanyl]furan-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro groups on the 2,4-dinitrophenyl moiety can be reduced to amines.
Substitution: The sulfanyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include furanones or carboxylic acids.
Reduction: Products include amines or hydroxylamines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
5-[(2,4-Dinitrophenyl)sulfanyl]furan-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(2,4-Dinitrophenyl)sulfanyl]furan-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the 2,4-dinitrophenyl group can enhance its binding affinity to certain proteins, while the furan ring can facilitate interactions with hydrophobic pockets in target molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylsulfanyl derivatives: Compounds with similar structures but different substituents on the furan ring.
Furan-2-carbonitrile derivatives: Compounds with different substituents on the phenylsulfanyl group.
Uniqueness
5-[(2,4-Dinitrophenyl)sulfanyl]furan-2-carbonitrile is unique due to the combination of the 2,4-dinitrophenylsulfanyl group and the furan-2-carbonitrile moiety. This combination imparts specific chemical reactivity and potential biological activity that may not be present in other similar compounds.
Properties
CAS No. |
106240-51-1 |
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Molecular Formula |
C11H5N3O5S |
Molecular Weight |
291.24 g/mol |
IUPAC Name |
5-(2,4-dinitrophenyl)sulfanylfuran-2-carbonitrile |
InChI |
InChI=1S/C11H5N3O5S/c12-6-8-2-4-11(19-8)20-10-3-1-7(13(15)16)5-9(10)14(17)18/h1-5H |
InChI Key |
MWIKYCFUKQGGIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=CC=C(O2)C#N |
Origin of Product |
United States |
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